molecular formula C16H32N2Sn B180352 1-Methyl-2-(tributylstannyl)-1H-imidazole CAS No. 105494-69-7

1-Methyl-2-(tributylstannyl)-1H-imidazole

Cat. No.: B180352
CAS No.: 105494-69-7
M. Wt: 371.1 g/mol
InChI Key: KFWFYOPKNSYTMV-UHFFFAOYSA-N
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Description

1-Methyl-2-(tributylstannyl)-1H-imidazole is an organotin compound that features a stannyl group attached to an imidazole ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Scientific Research Applications

1-Methyl-2-(tributylstannyl)-1H-imidazole has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is employed in the synthesis of materials and intermediates for various industrial applications.

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It’s toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is very toxic to aquatic life .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(tributylstannyl)-1H-imidazole typically involves the stannylation of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(tributylstannyl)-1H-imidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The stannyl group can be replaced by other functional groups through nucleophilic substitution.

    Coupling Reactions: It participates in Stille coupling reactions, where the stannyl group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form organotin oxides or reduction to form simpler organotin compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides and nucleophiles, with conditions often involving polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used, with reactions typically carried out under an inert atmosphere.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Products include various substituted imidazoles.

    Coupling Reactions: Products are often biaryl or heteroaryl compounds.

    Oxidation and Reduction: Products include organotin oxides and reduced organotin species.

Comparison with Similar Compounds

  • 1-Methyl-2-(tributylstannyl)pyrrole
  • N-Methyl-2-(tributylstannyl)pyrrole
  • 2-(Tributylstannyl)-1-methylpyrrole

Uniqueness: 1-Methyl-2-(tributylstannyl)-1H-imidazole is unique due to its imidazole ring, which imparts distinct electronic properties compared to similar compounds with pyrrole rings. This difference in structure can lead to variations in reactivity and applications, making it a valuable compound in specific synthetic and research contexts.

Properties

IUPAC Name

tributyl-(1-methylimidazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N2.3C4H9.Sn/c1-6-3-2-5-4-6;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWFYOPKNSYTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376844
Record name 1-Methyl-2-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105494-69-7
Record name 1-Methyl-2-(tributylstannyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105494-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-(tributylstannyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-(tri-n-butylstannyl)imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

n-BuLi (7.6 mL, 18.9 mmol) was added dropwise at −10° C. under nitrogen atmosphere over a period of 30 minutes to an anhydrous tetrahydrofuran solution (20 mL) of 1-methyl-1H-imidazole (1.6 mL, 18.8 mmol), and the mixture was stirred for 2.5 hours. Next, a tetrahydrofuran solution (12 mL) of Bu3SnCl (5.1 mL, 18.8 mmol) was added dropwise over a period of one hour at −78° C., and then the mixture was raised to room temperature and stirred overnight. The title compound (5.48 g, 79%) was obtained by vacuum distillation (140-142° C., 0.5 mmHg).
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Bu3SnCl
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that 1-methyl-2-(tributylstannyl)-1H-imidazole is one of the few C-tributylstannyl imines that successfully participates in palladium-catalyzed coupling reactions. What makes this compound unique compared to other C-tributylstannyl imines?

A: While the research [] doesn't explicitly explain why certain C-tributylstannyl imines, including this compound, are successful in these reactions while others are not, it suggests that the specific structure and electronic properties of the imine play a crucial role. Further investigation into the electronic and steric effects of the substituents on the imine ring, particularly comparing this compound to those that did not react, could provide valuable insights. Factors such as ring strain, electron density at the reaction center, and coordination ability with the palladium catalyst could be influencing the reactivity.

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